molecular formula C18H30N2O2 B2418993 N,N'-diisopropyl-1,3-adamantanedicarboxamide CAS No. 313961-16-9

N,N'-diisopropyl-1,3-adamantanedicarboxamide

Cat. No.: B2418993
CAS No.: 313961-16-9
M. Wt: 306.45
InChI Key: SVRRDBKVONDYNR-UHFFFAOYSA-N
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Description

N,N’-diisopropyl-1,3-adamantanedicarboxamide is a synthetic organic compound with the molecular formula C18H30N2O2. It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, and two diisopropylamide groups attached to the 1 and 3 positions of the adamantane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-diisopropyl-1,3-adamantanedicarboxamide typically involves the reaction of 1,3-adamantanedicarboxylic acid with diisopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bonds. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products.

Industrial Production Methods

On an industrial scale, the production of N,N’-diisopropyl-1,3-adamantanedicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-diisopropyl-1,3-adamantanedicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-diisopropyl-1,3-adamantanedicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-diisopropyl-1,3-adamantanedicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Adamantanedicarboxylic acid: The parent compound from which N,N’-diisopropyl-1,3-adamantanedicarboxamide is derived.

    N,N’-diethyl-1,3-adamantanedicarboxamide: A similar compound with diethylamide groups instead of diisopropylamide groups.

    1,3-Adamantanediamine: A related compound with amine groups instead of amide groups

Uniqueness

N,N’-diisopropyl-1,3-adamantanedicarboxamide is unique due to the presence of diisopropylamide groups, which impart specific steric and electronic properties to the molecule. These properties can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

1-N,3-N-di(propan-2-yl)adamantane-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-11(2)19-15(21)17-6-13-5-14(7-17)9-18(8-13,10-17)16(22)20-12(3)4/h11-14H,5-10H2,1-4H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRRDBKVONDYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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